4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Infection Prevention
- The compound, as a methylbenzenesulfonamide derivative, shows potential in the development of small molecular antagonists for the prevention of human HIV-1 infection. It has been synthesized and characterized for this purpose (Cheng De-ju, 2015).
Pharmacokinetics Studies
- A novel orally active non-peptide antagonist for endothelin (ET) receptors, similar to the compound , has been examined for its pharmacokinetic properties in rats. This includes determining concentrations in plasma and various tissues post-administration (N. Ohashi, S. Nakamura, M. Yoshikawa, 1999).
Corrosion Inhibition
- Piperidine derivatives, which include a similar compound structure, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their effectiveness (S. Kaya et al., 2016).
Antimicrobial Activity
- A series of derivatives of this compound have been synthesized and screened for their in vitro antimicrobial activity. Some showed significant antimicrobial activity against several strains of microbes (N. Desai, Atul H. Makwana, R. Senta, 2016).
Anti-Breast Cancer Evaluation
- Certain guanidinylbenzenesulfonamides, related to the compound , have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7), showing promising results (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .
Mode of Action
The compound is believed to work by blocking JAK2 . In certain conditions such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .
Biochemical Pathways
The compound’s action on JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to altered cell growth and immune response .
Pharmacokinetics
Similar compounds have been shown to undergo biotransformation dependent onCYP3A , resulting in the formation of primary metabolites . These metabolites can further undergo metabolism by CYP3A . One of these metabolites has been demonstrated to inhibit CYP3A in a competitive manner , which could potentially affect the compound’s bioavailability.
Result of Action
The result of the compound’s action is the potential regulation of cell growth and immune response due to its effect on the JAK-STAT signaling pathway . This could have implications for the treatment of conditions such as myelofibrosis, where JAK2 is overactivated .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A could affect the compound’s metabolism and, consequently, its bioavailability . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-26-18-6-5-17(13-15(18)2)27(24,25)22-14-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h4-6,9-10,13,16,22H,3,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJLJQNUCOIZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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